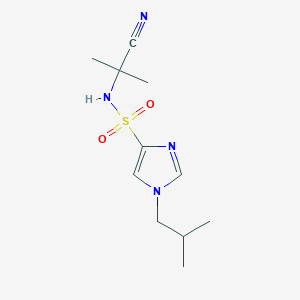
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of imidazole-based inhibitors and has been studied for its potential in treating various diseases.
作用機序
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide inhibits the activity of G9a by binding to its catalytic domain. This prevents G9a from methylating histone H3 at lysine 9, which leads to changes in gene expression. The inhibition of G9a by N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has been shown to have a selective inhibitory effect on G9a, which makes it a promising drug candidate for treating various diseases. It has been found to induce apoptosis in cancer cells and reduce inflammation in animal models. N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide in lab experiments include its selectivity for G9a, its ability to induce apoptosis in cancer cells, and its potential in treating various diseases. However, the limitations of using N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide include its low solubility, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful dosing.
将来の方向性
There are several future directions for research on N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide in animal models to determine the optimal dosing and administration route. Additionally, further studies are needed to investigate the potential of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide in treating specific diseases such as cancer and inflammation. Finally, the development of more selective and potent G9a inhibitors based on the structure of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide is an area of active research.
合成法
The synthesis of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide involves a series of chemical reactions. It starts with the reaction of 2-methylpropylamine with 2-bromoacetone to form N-(2-methylpropyl)acetamide. This is followed by the reaction of N-(2-methylpropyl)acetamide with sodium azide to form N-(2-methylpropyl)azidoacetamide. The final step involves the reaction of N-(2-methylpropyl)azidoacetamide with 2-cyanopropan-2-ylsulfonyl chloride to form N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide.
科学的研究の応用
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has been studied for its potential in treating various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the enzyme histone lysine methyltransferase G9a, which plays a key role in gene regulation. Inhibition of G9a has been shown to have therapeutic potential in cancer and other diseases.
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-9(2)5-15-6-10(13-8-15)18(16,17)14-11(3,4)7-12/h6,8-9,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUVMURSZVEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


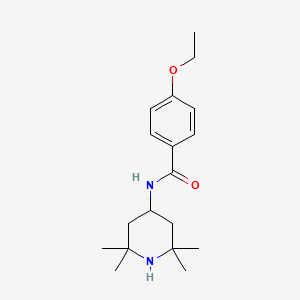
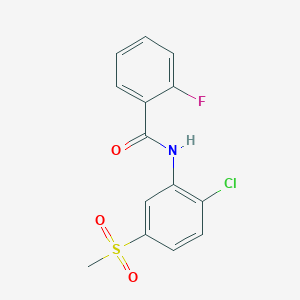
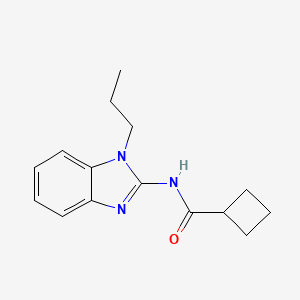
![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
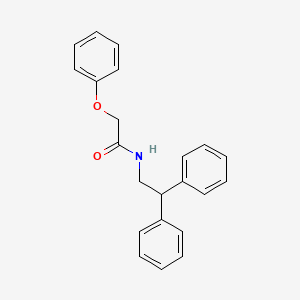

![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
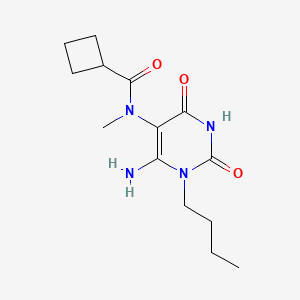
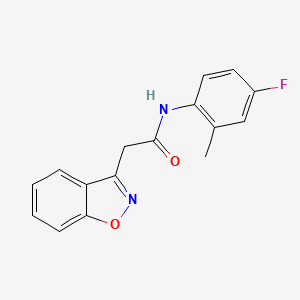
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
